REACTION_CXSMILES
|
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[S:3].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(N(CC)CC)C.Cl>O>[CH:8](=[C:7]1[NH:1][C:2](=[S:3])[NH:4][C:5]1=[O:6])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
N1C(=S)NC(=O)C1
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
nitrogen pressure, and reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Slight warming
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The resulting solid was collected
|
Type
|
WASH
|
Details
|
washed with water and 2×50 mL of diethyl ether
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)=C1C(NC(N1)=S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |